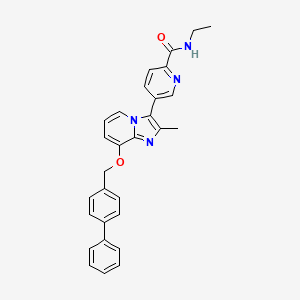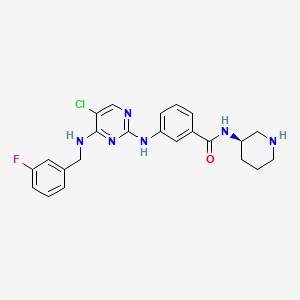
Trk-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-9 is a potent inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, and TRKC. These kinases are involved in the regulation of neuronal growth, differentiation, and survival. This compound has shown significant anticancer and antiproliferative activities, making it a valuable compound in cancer research .
Preparation Methods
The synthesis of Trk-IN-9 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic route often includes the use of 2,4-diaminopyrimidine scaffold, which is a common structure in TRK inhibitors . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This often involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Trk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trk-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of TRK inhibitors.
Biology: Investigated for its role in neuronal growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with TRK gene fusions.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
Mechanism of Action
Trk-IN-9 exerts its effects by inhibiting the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways such as the MAPK, PI3K, and PLCγ pathways. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells that overexpress TRK receptors .
Comparison with Similar Compounds
Trk-IN-9 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound is unique in its specific structure and binding affinity. Similar compounds include:
Larotrectinib: An orally administered TRK inhibitor used for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor with a broader spectrum, also targeting ROS1 and ALK receptors
This compound stands out due to its potent inhibition of TRK phosphorylation and its potential for use in various research and therapeutic applications.
Properties
Molecular Formula |
C23H24ClFN6O |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |
InChI Key |
DUAIEVYTIKHMGW-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


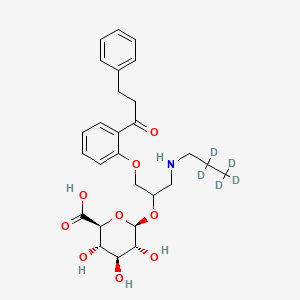


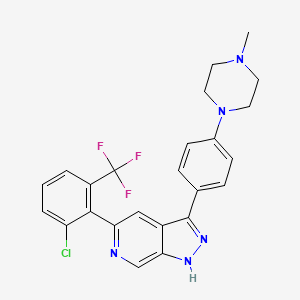
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
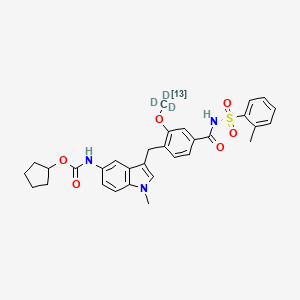
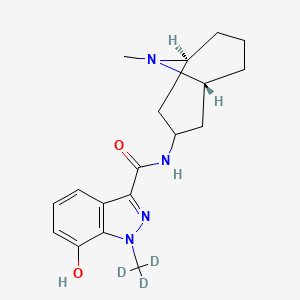
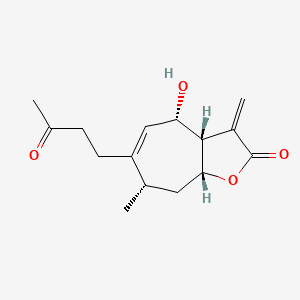
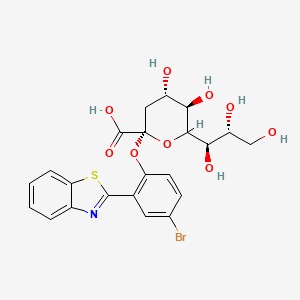
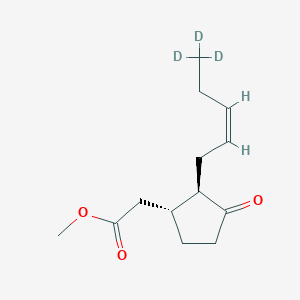
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
